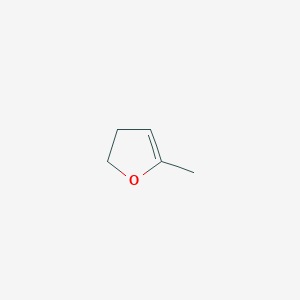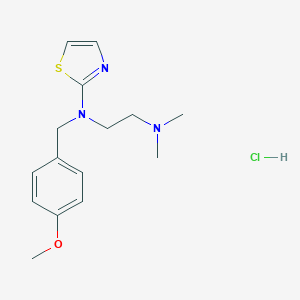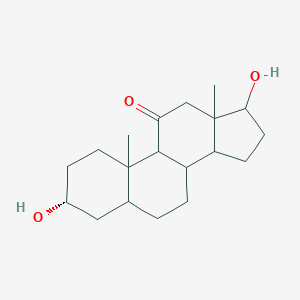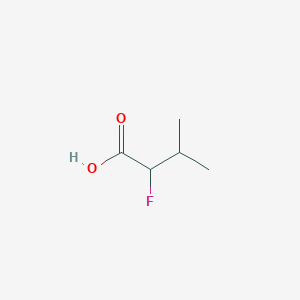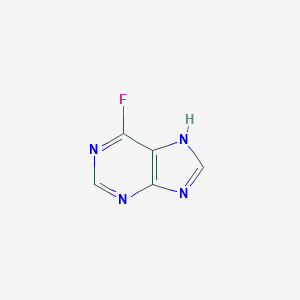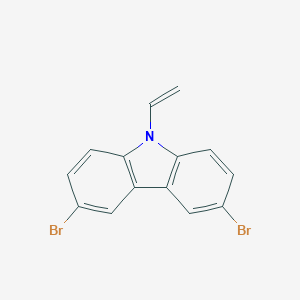![molecular formula C14H14FN3O2 B074412 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one CAS No. 1513-11-7](/img/structure/B74412.png)
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one, also known as FMHM, is a pyridinone derivative that has been synthesized and studied for its potential use as a therapeutic agent. This compound has shown promising results in scientific research applications, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been shown to inhibit the activity of AKT and ERK, which are two important signaling pathways that are frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one can also inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of various cancer cell lines. However, 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one and its potential side effects.
Future Directions
There are several future directions for research on 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one. One potential area of study is the development of more efficient synthesis methods for 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one, which could improve its yield and purity. Another area of study is the optimization of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one as a therapeutic agent, including the development of more water-soluble derivatives and the evaluation of its efficacy in animal models. Additionally, more research is needed to fully understand the mechanism of action of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one and its potential side effects, which could provide valuable insights for the development of new cancer therapies.
Synthesis Methods
The synthesis of 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone. This intermediate is then reacted with 2-methyl-3-hydroxypyridine-5-carboxaldehyde to form 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one. The yield of this reaction is around 60-70%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one can inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. 4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
1513-11-7 |
|---|---|
Product Name |
4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one |
Molecular Formula |
C14H14FN3O2 |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
4-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H14FN3O2/c1-9-14(20)13(10(8-19)6-16-9)7-17-18-12-4-2-11(15)3-5-12/h2-7,18-20H,8H2,1H3/b17-7+ |
InChI Key |
JYGCCUJNMKRHCC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC=C(C(=CNNC2=CC=C(C=C2)F)C1=O)CO |
SMILES |
CC1=NC=C(C(=C1O)C=NNC2=CC=C(C=C2)F)CO |
Canonical SMILES |
CC1=NC=C(C(=CNNC2=CC=C(C=C2)F)C1=O)CO |
synonyms |
4-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-meth yl-pyridin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




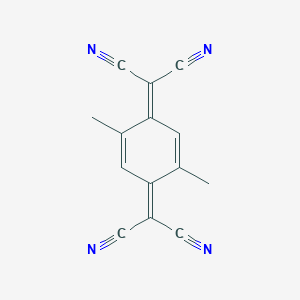
![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)
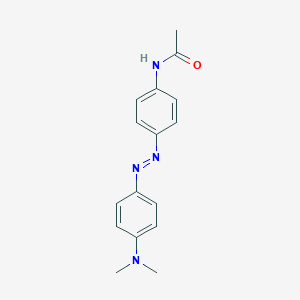
![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)

